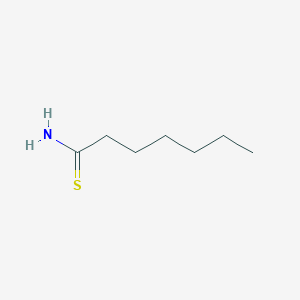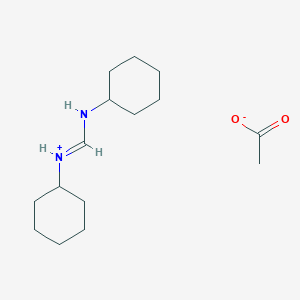
N,N'-Dicyclohexylformamidinium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Dicyclohexylformamidinium acetate: is an organic compound that belongs to the class of amidines Amidines are known for their reactivity and versatility in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N,N’-Dicyclohexylformamidinium acetate typically involves the reaction of dicyclohexylamine with formic acid and acetic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process can be summarized as follows:
Reaction of Dicyclohexylamine with Formic Acid: This step involves the formation of N,N’-Dicyclohexylformamidine.
Reaction with Acetic Acid: The formamidine is then reacted with acetic acid to form N,N’-Dicyclohexylformamidinium acetate.
Industrial Production Methods: In industrial settings, the production of N,N’-Dicyclohexylformamidinium acetate may involve the use of advanced techniques such as continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions: N,N’-Dicyclohexylformamidinium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is reactive towards nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-Dicyclohexylformamidinium oxide, while reduction can produce N,N’-Dicyclohexylformamidine.
Scientific Research Applications
Chemistry: N,N’-Dicyclohexylformamidinium acetate is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds. It serves as a building block for the synthesis of various organic molecules.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its unique structure allows it to interact with biological macromolecules in specific ways.
Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its ability to form bioactive molecules. It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In industrial applications, N,N’-Dicyclohexylformamidinium acetate is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of N,N’-Dicyclohexylformamidinium acetate involves its interaction with molecular targets through its amidine group. The compound can form hydrogen bonds and electrostatic interactions with various substrates, leading to specific chemical transformations. The pathways involved include nucleophilic attack and electrophilic addition, depending on the reaction conditions.
Comparison with Similar Compounds
N,N’-Dicyclohexylcarbodiimide: This compound is used as a coupling agent in peptide synthesis and shares structural similarities with N,N’-Dicyclohexylformamidinium acetate.
N,N-Dimethylformamide: Another related compound, commonly used as a solvent in organic synthesis.
Uniqueness: N,N’-Dicyclohexylformamidinium acetate is unique due to its specific reactivity and versatility in forming various chemical bonds. Its ability to participate in multiple types of reactions makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
55152-80-2 |
|---|---|
Molecular Formula |
C15H28N2O2 |
Molecular Weight |
268.39 g/mol |
IUPAC Name |
cyclohexyl-[(cyclohexylamino)methylidene]azanium;acetate |
InChI |
InChI=1S/C13H24N2.C2H4O2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13;1-2(3)4/h11-13H,1-10H2,(H,14,15);1H3,(H,3,4) |
InChI Key |
FAOCOKDWQLFWDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[O-].C1CCC(CC1)NC=[NH+]C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(Ethanesulfonyl)ethenesulfonyl]benzene](/img/structure/B14644788.png)
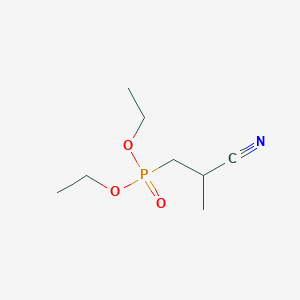
![(1E)-1-[2-(Ethenyloxy)ethyl]-3-phenyltriaz-1-ene](/img/structure/B14644800.png)
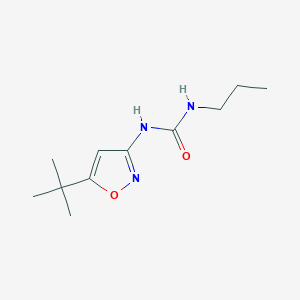
![Benzene, 4-[2,2-bis(methylthio)ethenyl]-1,2-dimethoxy-](/img/structure/B14644809.png)
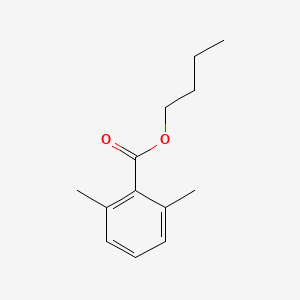
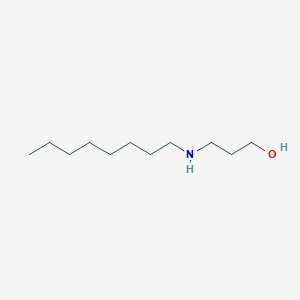
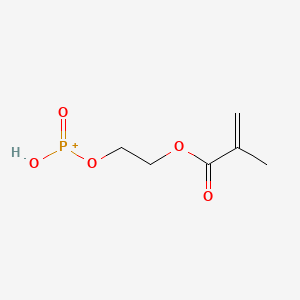

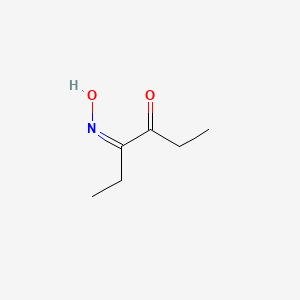
![3-[5-(4-Chlorophenoxy)-3-methylpentyl]-2,2-dimethyloxirane](/img/structure/B14644838.png)
![2-[4-(Dibenzylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14644846.png)
